REACTION_CXSMILES
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[CH:1]1(N=C=NC2CCCCC2)CCCC[CH2:2]1.[C:16]([C:19]1[CH:26]=[CH:25][C:22]([CH2:23][Br:24])=[CH:21][CH:20]=1)([OH:18])=[O:17].C(O)C>C(Cl)Cl.CN(C)C1C=CN=CC=1>[C:16]([C:19]1[CH:26]=[CH:25][C:22]([CH2:23][Br:24])=[CH:21][CH:20]=1)([O:18][CH2:1][CH3:2])=[O:17]
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Name
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|
Quantity
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16.09 g
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Type
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reactant
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Smiles
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C1(CCCCC1)N=C=NC1CCCCC1
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
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15.4 g
|
Type
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reactant
|
Smiles
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C(=O)(O)C1=CC=C(CBr)C=C1
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
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C(C)O
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Name
|
|
Quantity
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0.81 g
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Type
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catalyst
|
Smiles
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CN(C1=CC=NC=C1)C
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Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated
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Type
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TEMPERATURE
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Details
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at reflux for 2 hours
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Duration
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2 h
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Type
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CUSTOM
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Details
|
the resultant white precipitate removed by filtration
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Type
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WASH
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Details
|
The filtrate was washed with water
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CONCENTRATION
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Details
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concentrated in-vacuo
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Name
|
|
Type
|
product
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Smiles
|
C(=O)(OCC)C1=CC=C(CBr)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |